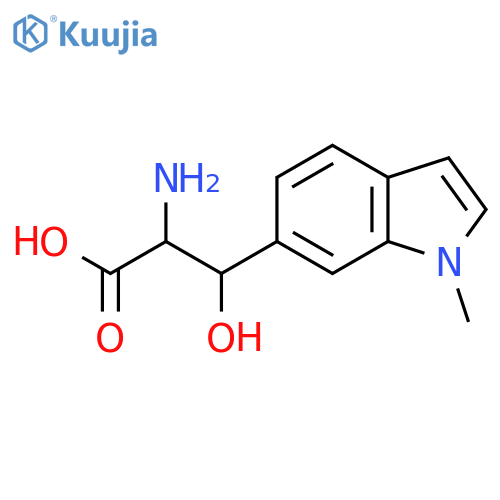Cas no 2228111-74-6 (2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid)

2228111-74-6 structure
商品名:2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid
- EN300-1811673
- 2228111-74-6
-
- インチ: 1S/C12H14N2O3/c1-14-5-4-7-2-3-8(6-9(7)14)11(15)10(13)12(16)17/h2-6,10-11,15H,13H2,1H3,(H,16,17)
- InChIKey: YITQKRJAFFYKMP-UHFFFAOYSA-N
- ほほえんだ: OC(C(C(=O)O)N)C1C=CC2C=CN(C)C=2C=1
計算された属性
- せいみつぶんしりょう: 234.10044231g/mol
- どういたいしつりょう: 234.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.4
- トポロジー分子極性表面積: 88.5Ų
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1811673-0.25g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid |
2228111-74-6 | 0.25g |
$1078.0 | 2023-09-19 | ||
| Enamine | EN300-1811673-2.5g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid |
2228111-74-6 | 2.5g |
$2295.0 | 2023-09-19 | ||
| Enamine | EN300-1811673-5.0g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid |
2228111-74-6 | 5g |
$3396.0 | 2023-06-01 | ||
| Enamine | EN300-1811673-0.5g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid |
2228111-74-6 | 0.5g |
$1124.0 | 2023-09-19 | ||
| Enamine | EN300-1811673-10g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid |
2228111-74-6 | 10g |
$5037.0 | 2023-09-19 | ||
| Enamine | EN300-1811673-0.05g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid |
2228111-74-6 | 0.05g |
$983.0 | 2023-09-19 | ||
| Enamine | EN300-1811673-1.0g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid |
2228111-74-6 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1811673-10.0g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid |
2228111-74-6 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-1811673-0.1g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid |
2228111-74-6 | 0.1g |
$1031.0 | 2023-09-19 | ||
| Enamine | EN300-1811673-1g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid |
2228111-74-6 | 1g |
$1172.0 | 2023-09-19 |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid 関連文献
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
2228111-74-6 (2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid) 関連製品
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 2279938-29-1(Alkyne-SS-COOH)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量